molecular formula C31H52O B1252405 Cyclobranol

Cyclobranol

Cat. No. B1252405
M. Wt: 440.7 g/mol
InChI Key: CIBNJPPYSPYHDB-UEBIAWITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobranol is a natural product found in Lathyrus sativus, Olea europaea, and other organisms with data available.

Scientific Research Applications

1. Mechanism-Based Inactivator in Plant Sterol Synthesis

Cyclobranol has been studied for its role in plant sterol synthesis. It acts as both a substrate and a potent mechanism-based inactivator of plant sterol methyltransferase. This enzyme plays a crucial role in plant sterol biosynthesis. In a study, cyclobranol was shown to be an acceptor and inhibitor of soybean sterol methyltransferase (SMT1), with its enzyme-generated product being a C24, C25-doubly alkylated Delta(24(28))-olefin. The research highlighted its potential as a key tool in understanding and manipulating plant sterol biosynthesis (Wang & Nes, 2008).

2. Isomerization Studies

Research on cyclobranol includes studies on its isomerization. A study on crude rice bran oil revealed that cyclobranol, a triterpene alcohol, can be formed from 24-methylenecycloartanol through the translocation of a double bond in its side carbon chain. This isomerization was observed to be most efficient in the presence of sulfuric acid and isopropyl alcohol as a catalyst and solvent, respectively. Such studies are essential for understanding the chemical properties and transformations of cyclobranol in various natural sources (Asano et al., 1977).

3. Biomedical Applications

Cyclobranol, as a representative of cyclodextrins and similar compounds, has been associated with various biomedical applications. Cyclodextrins are known for their ability to form host-guest type inclusion complexes, thus having wide-ranging utilities in pharmaceuticals, drug delivery systems, and other medical applications. Their unique structural properties, such as a hydrophobic inner cavity and a hydrophilic surface, enable them to interact with a variety of molecules, significantly impacting the field of drug delivery and medicinal chemistry (Sharma & Baldi, 2016).

properties

Product Name

Cyclobranol

Molecular Formula

C31H52O

Molecular Weight

440.7 g/mol

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-5-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

InChI

InChI=1S/C31H52O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h22-26,32H,9-19H2,1-8H3/t22-,23-,24+,25+,26+,28-,29+,30-,31+/m1/s1

InChI Key

CIBNJPPYSPYHDB-UEBIAWITSA-N

Isomeric SMILES

C[C@H](CCC(=C(C)C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C

Canonical SMILES

CC(CCC(=C(C)C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C

synonyms

cyclobranol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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